![molecular formula C17H12BrNO B14354641 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one CAS No. 93329-35-2](/img/structure/B14354641.png)
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is an organic compound that features a naphthalene core with a bromoaniline substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one typically involves the condensation of 4-bromoaniline with naphthalen-1(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nitration: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Oxidation: Oxides or quinones.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
93329-35-2 |
|---|---|
Molekularformel |
C17H12BrNO |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H12BrNO/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17(13)20/h1-11,20H |
InChI-Schlüssel |
GHNSLMGYVKZPQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
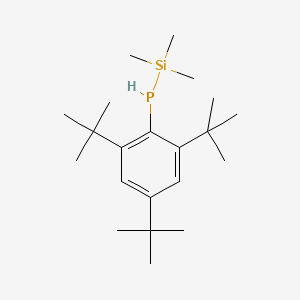
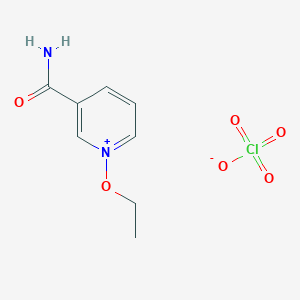
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
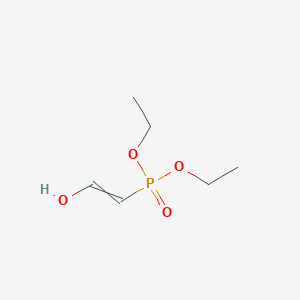
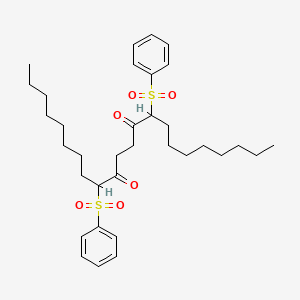
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
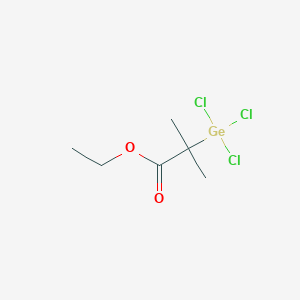
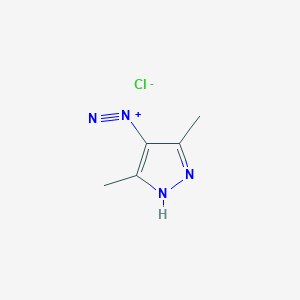
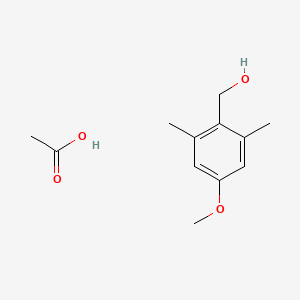

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
